13,13,13a,15,15-Pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole 13,13,13a,15,15-Pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole
Brand Name: Vulcanchem
CAS No.: 106880-17-5
VCID: VC0511031
InChI: InChI=1S/C24H28N2/c1-22(2)17-10-6-8-12-19(17)25-14-15-26-20-13-9-7-11-18(20)23(3,4)24(26,5)16-21(22)25/h6-13,16H,14-15H2,1-5H3
SMILES: CC1(C2=CC=CC=C2N3C1=CC4(C(C5=CC=CC=C5N4CC3)(C)C)C)C
Molecular Formula: C24H28N2
Molecular Weight: 344.5g/mol

13,13,13a,15,15-Pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole

CAS No.: 106880-17-5

Main Products

VCID: VC0511031

Molecular Formula: C24H28N2

Molecular Weight: 344.5g/mol

13,13,13a,15,15-Pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole - 106880-17-5

CAS No. 106880-17-5
Product Name 13,13,13a,15,15-Pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole
Molecular Formula C24H28N2
Molecular Weight 344.5g/mol
IUPAC Name 3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene
Standard InChI InChI=1S/C24H28N2/c1-22(2)17-10-6-8-12-19(17)25-14-15-26-20-13-9-7-11-18(20)23(3,4)24(26,5)16-21(22)25/h6-13,16H,14-15H2,1-5H3
Standard InChIKey KCBMVJWAMLGUDQ-UHFFFAOYSA-N
SMILES CC1(C2=CC=CC=C2N3C1=CC4(C(C5=CC=CC=C5N4CC3)(C)C)C)C
Canonical SMILES CC1(C2=CC=CC=C2N3C1=CC4(C(C5=CC=CC=C5N4CC3)(C)C)C)C
PubChem Compound 2729278
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator